molecular formula C18H18N2O4S B2792954 1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1089607-30-6

1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B2792954
CAS No.: 1089607-30-6
M. Wt: 358.41
InChI Key: IRJMJPXAXAKOGS-UHFFFAOYSA-N
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Description

1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a carbamoyl group, and a methylsulfanyl pyridine carboxylate group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the individual functional groups. The acetylphenyl group can be synthesized through Friedel-Crafts acylation, while the carbamoyl group is introduced via a reaction with isocyanates. The methylsulfanyl pyridine carboxylate group is formed through a nucleophilic substitution reaction involving pyridine and methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but with different functional groups.

    3-Methoxyphenylboronic acid: Shares some structural features but has distinct chemical properties.

Uniqueness

1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name

[1-(2-acetylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11(21)13-7-4-5-9-15(13)20-16(22)12(2)24-18(23)14-8-6-10-19-17(14)25-3/h4-10,12H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJMJPXAXAKOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)C)OC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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